molecular formula C17H18ClF3N4O2 B8370450 tert-Butyl 4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzylcarbamate CAS No. 1073160-22-1

tert-Butyl 4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzylcarbamate

Cat. No. B8370450
M. Wt: 402.8 g/mol
InChI Key: GILDQBBMLJVNSV-UHFFFAOYSA-N
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Patent
US09266864B2

Procedure details

A 1.0 M ZnCl2 solution in Et2O (5.40 mL, 5.40 mmol) was added cautiously to a stirred suspension of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.03 g, 4.72 mmol) in 1:1 t-BuOH:DCE (200 mL) at room temperature. After stirring for 20 minutes, tert-butyl 4-aminobenzylcarbamate (A11) (1.00 g, 4.50 mmol) was added followed by Et3N (752 μL, 5.40 mmol) and the resulting mixture stirred at room temperature overnight. The volatiles were removed in vacuo and the resulting tan solid was suspended in water (500 mL). The suspension was sonicated for 10 minutes, filtered and the filter cake was washed with water (2×100 mL) then dried under high vacuum to give the title compound A12 as a tan solid (1.77 g, 97%); 1H NMR (400 MHz, d6-DMSO) δ 10.63 (s, 1H), 8.79 (s, 1H), 7.61 (d, J=8.1 Hz, 2H), 7.36 (t, J=7.6 Hz, 1H), 7.22 (d, J=8.4 Hz, 2H), 4.10 (d, J=6.0 Hz, 2H), 1.40 (s, 9H). LCMS-A: rt 6.356 min; m/z 401 [M−1]−.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
752 μL
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
97%

Identifiers

REACTION_CXSMILES
CCOCC.Cl[C:7]1[N:12]=[C:11]([Cl:13])[C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=1.[NH2:18][C:19]1[CH:33]=[CH:32][C:22]([CH2:23][NH:24][C:25](=[O:31])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:21][CH:20]=1.CCN(CC)CC>[Cl-].[Cl-].[Zn+2].ClCCCl.CC(O)(C)C>[Cl:13][C:11]1[C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=[C:7]([NH:18][C:19]2[CH:33]=[CH:32][C:22]([CH2:23][NH:24][C:25](=[O:31])[O:26][C:27]([CH3:29])([CH3:30])[CH3:28])=[CH:21][CH:20]=2)[N:12]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(CNC(OC(C)(C)C)=O)C=C1
Step Two
Name
Quantity
752 μL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
1.03 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The suspension was sonicated for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
then dried under high vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=NC=C1C(F)(F)F)NC1=CC=C(CNC(OC(C)(C)C)=O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.